N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxypyridine moiety with a tetrahydrocyclopenta[c]pyrazole core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the methoxypyridine derivative, followed by the formation of the tetrahydrocyclopenta[c]pyrazole ring system. The final step involves the coupling of these two intermediates to form the desired carboxamide.
Methoxypyridine Derivative Preparation: This step often involves the methoxylation of a pyridine precursor under controlled conditions using reagents like sodium methoxide and methanol.
Tetrahydrocyclopenta[c]pyrazole Formation: This can be achieved through cyclization reactions involving hydrazine derivatives and cyclopentanone under acidic or basic conditions.
Coupling Reaction: The final coupling step to form the carboxamide can be carried out using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) followed by the addition of the desired nucleophile.
Major Products
Oxidation: N-(6-hydroxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide.
Reduction: N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-hydroxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-amine
Uniqueness
N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of a methoxypyridine moiety and a tetrahydrocyclopenta[c]pyrazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-19-11-6-5-8(7-14-11)15-13(18)12-9-3-2-4-10(9)16-17-12/h5-7H,2-4H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
CNDCYEAMLOJBKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NNC3=C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.